1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine

CAS No.:

Cat. No.: VC17701682

Molecular Formula: C13H24N2

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2 |

|---|---|

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine |

| Standard InChI | InChI=1S/C13H24N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h3,12,14H,1,4-11H2,2H3 |

| Standard InChI Key | OQWRKVGEVQGJPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCN(C1)C2(CCNCC2)C=C |

Introduction

Chemical Identity and Structural Features

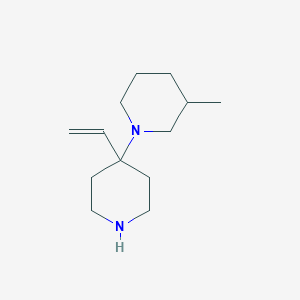

The molecular formula of 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine is C₁₃H₂₂N₂, with a molecular weight of 206.33 g/mol. Its IUPAC name reflects the bicyclic architecture, where the ethenyl (-CH₂CH₂) and methyl (-CH₃) groups occupy distinct positions on the piperidine rings (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₂N₂ |

| Molecular Weight | 206.33 g/mol |

| Boiling Point | Estimated 280–300°C (extrapolated) |

| Solubility | Likely polar aprotic solvents |

| Stability | Sensitive to oxidation |

The ethenyl group introduces steric hindrance and electronic effects, potentially influencing reactivity and binding interactions in biological systems .

Synthetic Methodologies and Reaction Pathways

Core Piperidine Ring Formation

Piperidine derivatives are frequently synthesized via hydrogenation of pyridine precursors or reductive amination. For example, 3-methylpiperidin-4-one hydrochloride, a related compound, is prepared by treating a tert-butyl ester with ethanolic HCl in dichloromethane (DCM) . This method could be adapted to generate the 3-methylpiperidine moiety of the target compound.

Key Reaction Step (Adapted from ):

-

Deprotection: A tert-butyl-protected piperidine intermediate is treated with HCl in DCM/ethanol to yield the hydrochloride salt.

-

Isolation: Evaporation under reduced pressure provides the crude product for subsequent functionalization.

Introducing the Ethenyl Substituent

The ethenyl group at the 4-position of the second piperidine ring may be introduced via alkylation or cross-coupling reactions. Patent CN108017573B describes methods for synthesizing 4-methylenepiperidine derivatives using reductive amination or Grignard reagents, which could be modified for ethenyl incorporation.

Hypothetical Synthesis Route:

-

Reductive Amination: React 4-piperidone with vinylmagnesium bromide to form 4-ethenylpiperidine.

-

Coupling Reaction: Use Suzuki-Miyaura coupling to link the 4-ethenylpiperidine subunit to a 3-methylpiperidine precursor .

Spectral Characterization and Analytical Data

While direct spectral data for 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine are unavailable, analogous compounds provide benchmarks:

-

¹H NMR: Piperidine protons typically resonate at δ 1.4–2.8 ppm, with ethenyl protons appearing as doublets near δ 5.0–5.5 ppm .

-

LCMS: A molecular ion peak at m/z 207 [M+H]⁺ would confirm the molecular weight .

Table 2: Predicted Spectral Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Piperidine CH₂ | 1.4–2.8 (m) | 25–45 |

| Ethenyl CH₂=CH | 5.1 (d, J=10 Hz) | 115–125 |

| N-CH₃ | 2.3 (s) | 45–50 |

Challenges and Future Directions

Synthetic Optimization

Current methods for piperidine functionalization face challenges in stereocontrol and yield. Catalytic asymmetric hydrogenation or enzymatic resolution could improve enantiomeric purity .

Biological Screening

In vitro assays evaluating binding affinity at opioid, sigma, or acetylcholine receptors are warranted. Functional studies, such as electrophysiology or neurotransmitter release assays (e.g., acetylcholine modulation ), would validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume